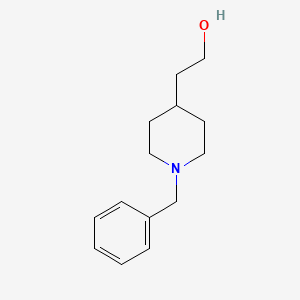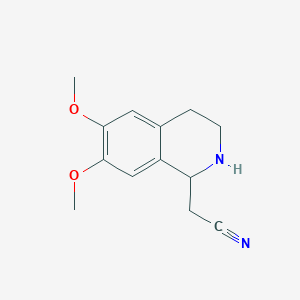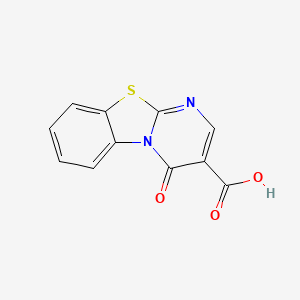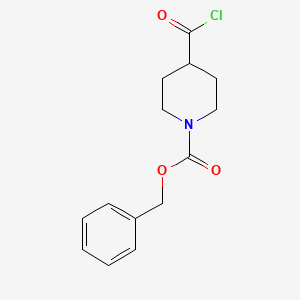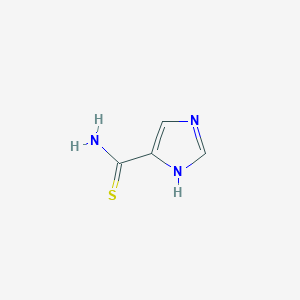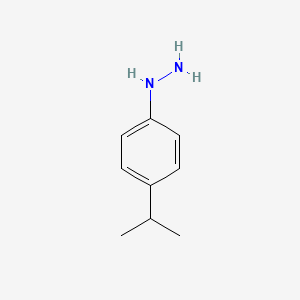
(4-Isopropylphenyl)hydrazine
Overview
Description
“(4-Isopropylphenyl)hydrazine” is a chemical compound with the molecular formula C9H14N2 . It is used in research and development .
Synthesis Analysis
The synthesis of “(4-Isopropylphenyl)hydrazine” involves the reaction of chalcone derivatives with hydrazine hydrate . This process is similar to the formation of an imine .
Molecular Structure Analysis
The molecular structure of “(4-Isopropylphenyl)hydrazine” consists of a hydrazine group attached to a phenyl ring with an isopropyl group at the 4-position . The molecular weight is 150.22 Da .
Chemical Reactions Analysis
“(4-Isopropylphenyl)hydrazine” can react with a carbonyl to form a hydrazone, a process similar to imine formation . The hydrazone can then be converted to the corresponding alkane by reaction with a base, usually KOH, and heat .
Physical And Chemical Properties Analysis
“(4-Isopropylphenyl)hydrazine” is a white to light yellow crystal powder . The compound has a molecular weight of 150.22 Da .
Scientific Research Applications
Synthesis of Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives are nitrogen-containing heterocycles that are used in pharmaceuticals, organic materials, natural products, and particularly in bioactive compounds . (4-Isopropylphenyl)hydrazine can be used in the synthesis of these derivatives .
Biological Activities of Pyrrolopyrazine Derivatives
Compounds with the pyrrolopyrazine scaffold, which can be synthesized using (4-Isopropylphenyl)hydrazine, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Drug Discovery Research
The pyrrolopyrazine structure, which can be synthesized using (4-Isopropylphenyl)hydrazine, is an attractive scaffold for drug discovery research .
Preparation of 4-Isopropylphenylhydrazine Hydrochloride
(4-Isopropylphenyl)hydrazine hydrochloride may be prepared using (4-Isopropylphenyl)hydrazine via neutralization with NaOH .
Synthesis of 1-Formyl-3-Phenyl-5-(4-Isopropyl Phenyl)-2-Pyrazoline
The condensation of chalcone derivatives with hydrazine hydrate can be performed to prepare 1-formyl-3-phenyl-5-(4-isopropyl phenyl)-2-pyrazoline .
High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS) Determination of Pre-Column Labeled Carbohydrates
A reagent, 1-(4-isopropyl) phenyl-3-methyl-5-pyrazolone (PPMP), which can be synthesized using (4-Isopropylphenyl)hydrazine, has been used for HPLC/ESI-MS determination of pre-column labeled carbohydrates .
Safety And Hazards
properties
IUPAC Name |
(4-propan-2-ylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)8-3-5-9(11-10)6-4-8/h3-7,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYATZFJUOXJFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369808 | |
| Record name | (4-isopropylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Isopropylphenyl)hydrazine | |
CAS RN |
63693-65-2 | |
| Record name | (4-isopropylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





